molecular formula C17H13FN4S B4388620 5-benzyl-8-fluoro-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole

5-benzyl-8-fluoro-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole

Cat. No. B4388620
M. Wt: 324.4 g/mol
InChI Key: GJOCNGMXKJQPTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-benzyl-8-fluoro-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole is a novel chemical compound that has attracted significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. This compound belongs to the class of triazinoindole derivatives, which have been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 5-benzyl-8-fluoro-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole is not fully understood. However, it has been suggested that the compound may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting microtubule formation. The antiviral and antimicrobial activities may be attributed to the inhibition of viral and bacterial enzymes, respectively.
Biochemical and Physiological Effects:
Studies have shown that 5-benzyl-8-fluoro-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole can induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth and metastasis. In addition, the compound has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anticancer agent.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-benzyl-8-fluoro-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole is its potent anticancer activity against a variety of cancer cell lines. However, one limitation is that the compound may have poor solubility in aqueous solutions, which can affect its bioavailability and efficacy. Therefore, the development of novel formulations or delivery systems may be necessary to improve its solubility and enhance its therapeutic potential.

Future Directions

There are several future directions for the research and development of 5-benzyl-8-fluoro-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole. One direction is to investigate its potential as a combination therapy with other anticancer agents to enhance its efficacy and reduce the risk of drug resistance. Another direction is to explore its applications in other areas, such as antiviral and antimicrobial therapies. Furthermore, the development of novel formulations or delivery systems may also be an area of future research to improve its solubility and bioavailability.

Scientific Research Applications

5-benzyl-8-fluoro-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole has been studied for its potential applications in drug discovery and development. It has been found to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, it has been shown to have antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) and antimicrobial activity against both Gram-positive and Gram-negative bacteria.

properties

IUPAC Name

5-benzyl-8-fluoro-3-methylsulfanyl-[1,2,4]triazino[5,6-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4S/c1-23-17-19-16-15(20-21-17)13-9-12(18)7-8-14(13)22(16)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOCNGMXKJQPTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C3=C(N2CC4=CC=CC=C4)C=CC(=C3)F)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-benzyl-8-fluoro-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole
Reactant of Route 2
Reactant of Route 2
5-benzyl-8-fluoro-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole
Reactant of Route 3
Reactant of Route 3
5-benzyl-8-fluoro-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole
Reactant of Route 4
5-benzyl-8-fluoro-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole
Reactant of Route 5
Reactant of Route 5
5-benzyl-8-fluoro-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole
Reactant of Route 6
Reactant of Route 6
5-benzyl-8-fluoro-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.